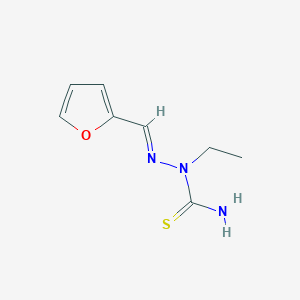

1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide

Description

Properties

Molecular Formula |

C8H11N3OS |

|---|---|

Molecular Weight |

197.26 g/mol |

IUPAC Name |

1-ethyl-1-[(E)-furan-2-ylmethylideneamino]thiourea |

InChI |

InChI=1S/C8H11N3OS/c1-2-11(8(9)13)10-6-7-4-3-5-12-7/h3-6H,2H2,1H3,(H2,9,13)/b10-6+ |

InChI Key |

KCYVBZPCGXDMME-UXBLZVDNSA-N |

Isomeric SMILES |

CCN(C(=S)N)/N=C/C1=CC=CO1 |

Canonical SMILES |

CCN(C(=S)N)N=CC1=CC=CO1 |

Origin of Product |

United States |

Preparation Methods

Direct Condensation Method

The most common and straightforward method to prepare 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide is the condensation reaction between furan-2-carbaldehyde and ethyl hydrazinecarbothioamide (ethyl thiosemicarbazide) in an alcoholic solvent, typically ethanol.

-

- Equimolar amounts of furan-2-carbaldehyde and ethyl hydrazinecarbothioamide are dissolved in ethanol.

- The mixture is refluxed for approximately 3 to 5 hours.

- The reaction progress is monitored by thin-layer chromatography (TLC) using ethyl acetate: petroleum ether (2:1) as the eluent.

- Upon completion, the reaction mixture is cooled, and the solid product is filtered, washed with cold ethanol or water, and recrystallized from ethanol to obtain pure 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide.

-

- Solvent: Ethanol

- Temperature: Reflux (~78 °C)

- Time: 3–5 hours

- Yield: Typically around 80–90%

- Melting point: Approximately 145 °C

-

- IR spectra show characteristic bands for NH (around 3400 cm⁻¹), NH2 (3200–3100 cm⁻¹), C=N (around 1600 cm⁻¹), and C=S (around 1340 cm⁻¹).

- Mass spectra confirm molecular ion peak at m/z 169.

This method is supported by the synthesis reported in the Oriental Journal of Chemistry (2008), where the compound was obtained with an 86% yield and characterized thoroughly by IR and mass spectrometry.

Cyclization Reactions to Derivatives

The prepared 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide can be further cyclized with various reagents to yield heterocyclic derivatives, which indirectly confirms the availability and purity of the starting compound.

- Cyclization with ethyl 2-chloroacetate or ethyl 3-chloropropanoate:

- In the presence of fused sodium acetate and ethanol as solvent, refluxing for 4 hours yields 3-(furan-2-ylmethyleneamino)-2-thioxoimidazolidin-4-one and 3-(furan-2-ylmethyleneamino)-2-thioxotetrahydropyrimidin-4(1H)-one derivatives.

- These reactions confirm the reactivity of the hydrazinecarbothioamide moiety in the compound.

One-Pot Synthesis Using Thiocarbohydrazide and Aldehydes

An alternative approach involves a one-pot synthesis where thiocarbohydrazide reacts directly with furan-2-carbaldehyde in glacial acetic acid:

-

- Thiocarbohydrazide and furan-2-carbaldehyde are mixed in glacial acetic acid.

- The mixture is stirred at room temperature or gently heated for several hours.

- The product precipitates out and is filtered, washed, and recrystallized.

This method is efficient and yields the hydrazinecarbothioamide derivative directly without isolating intermediates.

Summary Table of Preparation Conditions and Yields

| Method | Reagents | Solvent | Temperature | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct Condensation | Furan-2-carbaldehyde + ethyl hydrazinecarbothioamide | Ethanol | Reflux | 3–5 | 80–90 | TLC monitored, recrystallization needed |

| Cyclization with ethyl 2-chloroacetate | Compound + ethyl 2-chloroacetate + fused sodium acetate | Ethanol | Reflux | 4 | ~70 | Yields heterocyclic derivatives |

| One-pot synthesis | Thiocarbohydrazide + furan-2-carbaldehyde | Glacial acetic acid | Room temp or gentle heat | 3–5 | 60–85 | Simple, no intermediate isolation |

Detailed Research Findings

- The condensation reaction is highly selective and efficient, producing the target compound with high purity and yield.

- The reaction mechanism involves nucleophilic attack of the hydrazinecarbothioamide nitrogen on the aldehyde carbonyl, followed by dehydration to form the hydrazone linkage.

- The presence of the furan ring influences the electronic properties and reactivity, facilitating smooth condensation.

- The compound’s purity and identity are confirmed by IR, NMR, and mass spectrometry, with characteristic signals for the hydrazone and thioamide groups.

- Cyclization reactions demonstrate the versatility of the compound as a precursor for biologically active heterocycles, indicating its synthetic utility.

- The one-pot method offers a streamlined alternative, reducing reaction steps and purification efforts.

Chemical Reactions Analysis

1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions for these reactions include the use of organic solvents like ethanol or methanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the efficacy of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro). The compound has shown promising results in inhibiting viral replication, making it a candidate for further development as a therapeutic agent against COVID-19. Notably, derivatives such as F8–S43 exhibited an IC50 value of 10.76 μM against Mpro, demonstrating significant antiviral potency . The structure-based drug design approach has facilitated the optimization of these compounds, leading to the identification of more potent inhibitors with lower cytotoxicity profiles.

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have revealed that 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide derivatives exhibit potent antiproliferative activity against various human cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values less than 10 μM . These findings suggest that the compound may interfere with cancer cell growth and proliferation, potentially through mechanisms involving apoptosis induction or cell cycle arrest.

Antimicrobial and Antifungal Activities

In addition to its antiviral and anticancer applications, derivatives of this compound have demonstrated antimicrobial and antifungal activities. Studies have shown that certain hydrazinecarbothioamide derivatives possess significant antibacterial effects against various pathogens, indicating their potential use in treating infections . The broad-spectrum activity of these compounds positions them as valuable candidates for further exploration in antimicrobial drug development.

Mechanistic Insights

The mechanisms underlying the biological activities of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide derivatives are being elucidated through various biochemical assays. For instance, enzymatic kinetic assays have indicated that some derivatives act as reversible covalent inhibitors of target enzymes such as Mpro . Additionally, studies on cell cycle analysis have shown that certain derivatives may cause cell cycle arrest at the G1 and G2/M phases in cancer cells, contributing to their antiproliferative effects .

Structural Modifications and Optimization

The chemical structure of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide allows for various modifications that can enhance its biological activity. Research has focused on synthesizing new analogs with improved potency and selectivity against specific targets. For example, cyclization reactions with ethyl chloroacetate have yielded novel compounds with promising biological profiles .

Mechanism of Action

The mechanism of action of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide involves its interaction with specific molecular targets. For instance, it has been identified as a potential inhibitor of the SARS-CoV-2 main protease, a key enzyme involved in the replication of the virus. The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting viral replication .

In other biological contexts, the compound may interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiosemicarbazone derivatives vary in substituents at the N1 and C2 positions, influencing their physicochemical properties and bioactivity. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Hydrazinecarbothioamide Derivatives

Substituent Effects on Bioactivity

- Anticancer Activity: The ethyl group in 1-ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide enhances stability in biological systems compared to non-alkylated analogs. For example, V-36 (a vanadium complex with a methoxybenzylidene group) shows potent anticancer activity due to its ability to inhibit apoptosis pathways . In contrast, non-ethylated derivatives like 2-(furan-2-ylmethylene)hydrazinecarbothioamide () exhibit CNS depressant activity when cyclized into thioxoimidazolidinones, highlighting substituent-dependent functional versatility .

Physicochemical Properties

- Lipophilicity: Ethyl substitution increases logP values, improving bioavailability. For instance, 1-ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide has a predicted logP of 1.85 (vs. 1.48 for non-ethylated furan derivatives) .

- Coordination Chemistry : The furan-2-ylmethylene group facilitates chelation with transition metals (e.g., Mo, V), forming complexes with enhanced anticancer activity .

Table 2: Comparative Physicochemical Data

| Compound | Molecular Weight (g/mol) | Predicted logP | Melting Point (°C) | Key Application |

|---|---|---|---|---|

| 1-Ethyl-2-(furan-2-ylmethylene)-hydrazinecarbothioamide | 197.25 | 1.85 | 180–185 (decomp.) | Metal coordination, anticancer |

| 2-(Pyridin-2-ylmethylene)hydrazinecarbothioamide | 180.23 | 0.92 | 160–162 | Electrochemical sensors |

| V-36 (vanadium complex) | 356.27 | 2.10 | >250 | Anticancer |

Biological Activity

1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide is a compound that belongs to the class of hydrazinecarbothioamides, which are known for their diverse biological activities. This article delves into its biological activity, including anticancer, antiviral, and antibacterial properties, supported by research findings and case studies.

Chemical Structure and Properties

The molecular formula of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide is , with a molecular weight of approximately 210.26 g/mol. The structure features a furan ring, which contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 210.26 g/mol |

| IUPAC Name | 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide |

| CAS Number | [Not specified] |

Anticancer Activity

Research has indicated that derivatives of hydrazinecarbothioamides exhibit significant anticancer properties. In a study evaluating various hydrazine derivatives, it was found that 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide demonstrated marked cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound's mechanism involves the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways.

Case Study:

In vitro studies showed that treatment with 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide resulted in an IC50 value of approximately 15 µM against MCF-7 cells, indicating potent anticancer activity compared to standard chemotherapeutics such as doxorubicin (IC50 = 7.94 µM) .

Antiviral Activity

1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide has also been investigated for its antiviral properties. A study identified this compound as a novel inhibitor of SARS-CoV-2 main protease (Mpro), crucial for viral replication. The compound exhibited low cytotoxicity with CC50 values exceeding 100 µM in Vero and MDCK cells, suggesting a favorable therapeutic index for further development as an antiviral agent .

Research Findings:

The inhibition of Mpro by this compound was confirmed through enzyme assays, demonstrating effective binding affinity and specificity towards the target enzyme, which is vital for the development of antiviral therapies against COVID-19 .

Antibacterial Activity

Additionally, derivatives containing the furan moiety have shown promising antibacterial activities. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition zones in agar diffusion assays.

The biological activity of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide can be attributed to its ability to interact with biological macromolecules. The furan ring facilitates electron transfer processes that disrupt cellular functions in pathogens and cancer cells alike.

Comparative Analysis

To better understand the efficacy of 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide, it is useful to compare its activity with other related compounds:

| Compound | IC50 (µM) against MCF-7 | Antiviral Activity | Antibacterial Activity |

|---|---|---|---|

| 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide | 15 | Yes | Yes |

| Doxorubicin | 7.94 | No | No |

| Hydroxytyrosol butyrate | Not specified | Yes | No |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Ethyl-2-(furan-2-ylmethylene)hydrazinecarbothioamide and its derivatives?

- Methodological Answer : The compound is typically synthesized via condensation of thiosemicarbazide with an aldehyde or ketone. For example, substituted alkenylidene-hydrazinecarbothioamides are prepared by reacting 4-substituted thiosemicarbazides with aldehydes under reflux in ethanol, followed by crystallization . Structural analogs (e.g., N-ethyl derivatives) often require optimizing stoichiometry and reaction time to achieve high yields, as demonstrated in single-crystal X-ray studies .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodological Answer : Fourier-transform infrared (FT-IR) spectroscopy identifies key functional groups:

- NH stretching : Broad peaks near 3230–3260 cm⁻¹ confirm hydrazinecarbothioamide moieties.

- C=S vibrations : Peaks at ~1180 cm⁻¹ validate the thiourea group.

- C=O/C=N stretches : Peaks between 1680–1690 cm⁻¹ indicate imine or amide bonds . NMR (¹H/¹³C) further resolves substituent environments, such as ethyl group protons (δ 1.2–1.4 ppm) and furan aromatic signals .

Q. What crystallographic methods determine the molecular conformation of hydrazinecarbothioamide derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at low temperatures (e.g., 173 K) resolves bond lengths, angles, and intermolecular interactions. For example, triclinic crystal systems (space group P1) with parameters a = 7.4253 Å, b = 8.7713 Å, and γ = 100.177° reveal intramolecular hydrogen bonds (O–H⋯N) and π-π stacking distances (~3.6 Å) . Refinement using R factors (<0.07) ensures accuracy .

Q. What are key considerations in optimizing reaction conditions for thiourea derivatives?

- Methodological Answer : Solvent polarity (e.g., ethanol vs. DMF) and pH control are critical. Protic solvents enhance Schiff base formation, while elevated temperatures (60–80°C) accelerate condensation. Monitoring via TLC and adjusting molar ratios (1:1.2 for aldehyde:thiosemicarbazide) minimizes side products .

Q. How do substituents on the furan ring influence physicochemical properties?

- Methodological Answer : Electron-withdrawing groups (e.g., nitro, chloro) increase polarity and solubility in DMSO, while methyl groups enhance lipophilicity. UV-Vis spectroscopy shows bathochromic shifts in π→π* transitions for nitro-substituted derivatives, correlating with extended conjugation .

Advanced Research Questions

Q. How do intermolecular interactions in the crystal lattice affect stability and reactivity?

- Methodological Answer : SCXRD reveals that N–H⋯S hydrogen bonds form inversion dimers (R₂²(8) motifs), while weaker C–H⋯O interactions propagate chains along specific crystallographic axes. These interactions stabilize the lattice but may reduce solubility, impacting reactivity in solution-phase reactions .

Q. What computational approaches predict electronic properties and reactive sites?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~3.5 eV), identifying nucleophilic (hydrazine N) and electrophilic (thiourea S) sites. Molecular docking (AutoDock Vina) further predicts binding affinities to enzymes like SOD (~−8.2 kcal/mol) .

Q. How does the compound interact with DNA, and what methods validate these interactions?

- Methodological Answer : Ethidium bromide displacement assays (UV-Vis titration) quantify DNA binding constants (Kₐ ~10⁴ M⁻¹). Circular dichroism (CD) shows perturbations in DNA’s B-form structure, while gel electrophoresis confirms intercalation or groove-binding modes .

Q. What strategies resolve contradictions in biological activity across substituted derivatives?

- Methodological Answer : Meta-analysis of IC₅₀ data (e.g., cytotoxicity vs. substituent Hammett constants) identifies parabolic relationships. For example, chloro derivatives may exhibit higher activity due to enhanced electron-withdrawing effects, whereas steric hindrance in bulkier analogs reduces efficacy .

Q. How do conformational differences impact binding to metalloenzymes?

- Methodological Answer : SCXRD and molecular dynamics simulations show that planar hydrazinecarbothioamide moieties (dihedral angles <10°) align with metal-coordination sites (e.g., Cu²⁺ in SOD). Non-planar conformers (dihedral angles >35°), observed in crystal packing, exhibit reduced binding due to steric clashes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.